molecular formula C15H24BNO3 B1447256 (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-54-6

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1447256
CAS No.: 1704063-54-6
M. Wt: 277.17 g/mol
InChI Key: NHAKGQUNOCWOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704063-54-6 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C15H24BNO3 . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.008 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 371.6±52.0 °C at 760 mmHg . The melting point is not available . The flash point is 178.6±30.7 °C .

Scientific Research Applications

Boronic Acid in Drug Discovery and Development

Boronic acids, such as (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid, have gained significant interest in the field of drug discovery and development. They are notably involved in the inhibition of various enzymes, contributing to the therapeutic potential of new drug candidates. One such example is Y-700, a potent inhibitor of xanthine oxidoreductase, showcasing the potential of boronic acid derivatives in treating conditions like hyperuricemia through enzyme inhibition mechanisms (Fukunari et al., 2004).

Boronic Acids in Neuroprotective Research

In neuroprotective research, boronic acids have shown potential due to their enzyme modulation capabilities. For instance, peroxisome proliferator-activated receptor δ-selective agonists, including boronic acid derivatives, have demonstrated neuroprotective efficacy in vitro and in vivo, hinting at their possible application in treating neurodegenerative diseases such as Parkinson's disease and stroke (Iwashita et al., 2007).

Structural and Mechanistic Insights

The structural attributes of boronic acids allow for the creation of compounds with specific pharmacological properties. Studies involving boronic acid derivatives have led to insights into the structure-activity relationships critical for drug development. This includes understanding the molecular mechanisms of enzyme inhibition and the potential therapeutic effects of these compounds in various diseases (Enguehard-Gueiffier et al., 2006).

Boronic Acids in Cancer Research

Boronic acids have also found their place in cancer research. Studies have delved into the metabolism of boronic acid derivatives, revealing their potential in forming active metabolites that could be relevant in cancer treatment strategies (Schweinsberg et al., 1979).

Safety and Hazards

A safety data sheet is available for this compound . It is recommended to consult a physician in case of exposure and to show the safety data sheet to the doctor in attendance .

Properties

IUPAC Name

[3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-13-6-9-17(10-7-13)8-3-11-20-15-5-2-4-14(12-15)16(18)19/h2,4-5,12-13,18-19H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAKGQUNOCWOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.